molecular formula C10H15N3O2 B1252077 N-Benzylguanidinium acetate CAS No. 117053-38-0

N-Benzylguanidinium acetate

Cat. No.: B1252077
CAS No.: 117053-38-0
M. Wt: 209.24 g/mol
InChI Key: VRRLMHJRNFXPRI-UHFFFAOYSA-N
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Description

N-Benzylguanidinium acetate is a chemical compound that has garnered significant attention due to its unique physical and chemical properties. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylguanidinium acetate typically involves the reaction of benzylamine with an activated guanidine precursor. One common method includes the use of S-methylisothiourea as a guanidylating agent. The reaction proceeds under mild conditions, often in the presence of a coupling reagent or a metal catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Benzylguanidinium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzylguanidine oxide, while reduction could produce N-benzylguanidine .

Scientific Research Applications

N-Benzylguanidinium acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound has been studied for its potential biological activity, including its role as a DNA minor groove binder and kinase inhibitor.

    Medicine: Research has explored its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    N-Benzylguanidine: Similar in structure but lacks the acetate group.

    N,N’-Dibenzylguanidine: Contains two benzyl groups attached to the guanidine moiety.

    N-Benzyl-N’-methylguanidine: Features a methyl group in addition to the benzyl group.

Uniqueness: N-Benzylguanidinium acetate is unique due to its combination of the benzyl and acetate groups, which confer distinct physical and chemical properties. This combination enhances its solubility, reactivity, and potential for forming specific interactions with biological molecules, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

acetic acid;2-benzylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRLMHJRNFXPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-57-6
Record name N-Benzylguanidinium acetate
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